Cas no 85650-52-8 (Mirtazapine)

Mirtazapine is a tetracyclic antidepressant (TeCA) primarily used to treat major depressive disorder (MDD). Its mechanism of action involves antagonism of central α₂-adrenergic receptors, enhancing noradrenergic and serotonergic neurotransmission. Unlike selective serotonin reuptake inhibitors (SSRIs), mirtazapine exhibits unique pharmacological properties, including potent antagonism at 5-HT₂ and 5-HT₃ receptors, which may contribute to its efficacy in patients with insomnia or appetite loss. The compound demonstrates rapid onset of action and a favorable side effect profile, with reduced sexual dysfunction compared to SSRIs. Its sedative effects at lower doses make it suitable for patients with comorbid anxiety or sleep disturbances. Mirtazapine is metabolized primarily via CYP450 enzymes, requiring caution in polypharmacy scenarios.
Mirtazapine structure
Mirtazapine structure
Product Name:Mirtazapine
CAS No:85650-52-8
MF:C17H19N3
MW:265.352863550186
MDL:MFCD00865427
CID:60905
PubChem ID:125307817
Update Time:2025-10-31

Mirtazapine Chemical and Physical Properties

Names and Identifiers

    • Mirtazapine
    • 1,2,3,4,10,14B-HEXAHYDRO-2-METHYLPYRAZINO[2,1-A]PYRIDO[2,3-C][2]BENZAZEPINE
    • (rs)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino-[2,1-a]pyrido[2,3-c][2]benzazepine
    • REMERON
    • ORG-3770
    • MIRTAZANINE
    • MIRTAZEPINE
    • ZISPIN
    • Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
    • (14bR)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
    • 1,2,3,4,10,14B-HEXAHYDRO-2-METHYLPYRAZINO[2.1-A]PYRIDO[2.3-C][2]BENZAZEPINE
    • 6-Azamianserin
    • Mirtazapin
    • MIRTAZAPINE ANHYDRUOS
    • Org3770
    • Remergil
    • Mepirzepine
    • Remergon
    • Rexer
    • Remeron SolTab
    • Mirtazipine
    • Mepirzapin
    • Promyrtil
    • Norset
    • Mirtazapina
    • Avanza
    • ORG 3770
    • Mirtazapinum
    • Mirtazapinum [INN-Latin]
    • Mirtazapina [INN-Spanish]
    • Mirtazapine [USAN:INN:BAN]
    • 1,2,3,4,10,14b-Hex
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine (ACI)
    • Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (±)- (ZCI)
    • Mirataz
    • Mirtabene
    • Mirtaz 15
    • Reflex
    • Zestat
    • Reflex (TN)
    • Mianserin, 6-Aza-
    • 2-methyl-1,2,3,4,10,14b-hexahydropyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • Mirtazapine, 1mg/ml in Methanol
    • Mirtazapine- Bio-X
    • BCP14560
    • 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo-[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
    • NCGC00025346-08
    • Mirtazapine, European Pharmacopoeia (EP) Reference Standard
    • (14bRS)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • MIRTAZAPINE (EP MONOGRAPH)
    • BRD-A64977602-001-13-4
    • BM164672
    • A051Q2099Q
    • MIRTAZAPINE, (+/-)-
    • MIRTAZAPINE [GREEN BOOK]
    • HMS3677C11
    • BRD-A64977602-001-15-9
    • KS-1086
    • HMS3884O18
    • Azamianserin
    • 61337-67-5
    • STK711107
    • DTXCID503325
    • Mepirzapine
    • MIRTAZAPINE [WHO-DD]
    • BRD-A64977602-001-14-2
    • MIRTAZAPINE [EP MONOGRAPH]
    • MIRTAZAPINE [ORANGE BOOK]
    • AB00698265_08
    • MLS000759460
    • MIRTAZAPINE [USP MONOGRAPH]
    • BDBM50115644
    • Mirtazapine [USAN:BAN:INN]
    • MIRTAZAPINE [USAN]
    • Mirtazapine 1.0 mg/ml in Methanol
    • NCGC00025346-02
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8(13),9,11,15,17-hexaene
    • 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
    • BCP9000930
    • BRD-A64977602-001-04-3
    • PS11 - Mirtazapine/Normirtazapine
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)benzazepine
    • MLS001424294
    • (+/-)-12-Methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
    • AKOS005530681
    • SW197784-4
    • Mirtazapine, >=98% (HPLC)
    • Mirtazapine anhydrous
    • (R)-Org3770;(R)-6-Azamianserin
    • Mirtazapine, United States Pharmacopeia (USP) Reference Standard
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
    • MIRTAZAPINE [INN]
    • HMS2052H03
    • CAS-61337-67-5
    • Q421930
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine
    • MLS006011449
    • MLS001076676
    • Mirtazapinum (INN-Latin)
    • HMS3268F21
    • MFCD00865427
    • HMS3657M13
    • Mirtazapine (JAN/USP/INN)
    • EINECS 288-060-6
    • MIRTAZAPINE [VANDF]
    • SR-01000597530-1
    • Mirtazapine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • MIRTAZAPINE (USP-RS)
    • N06AX11
    • HMS2233K03
    • DTXSID0023325
    • SMR000466347
    • MIRTAZAPINE [MI]
    • CHEBI:6950
    • GTPL7241
    • PDSP2_001513
    • Remeronsoltab
    • HMS3413C11
    • 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
    • s2016
    • HMS3370B05
    • HMS3713P13
    • CCG-220556
    • NC00404
    • M2151
    • MIRTAZAPINE [JAN]
    • EN300-49851
    • L001294
    • Remeron (TN)
    • CCG-101154
    • HMS3394H03
    • NS00009441
    • Pyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0?,?.0?,??]nonadeca-1(15),8,10,12,16,18-hexaene
    • (S)-Org3770;(S)-6-Azamianserin
    • Smilon
    • Tox21_110965
    • MIRTAZAPINE [USP-RS]
    • AC-15480
    • DB00370
    • SR-01000597530-4
    • 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene
    • C07570
    • Z905065772
    • NCGC00025346-01
    • 85650-52-8
    • PDSP1_001529
    • 6 Azamianserin
    • Mirtazapine (Remeron, Avanza)
    • Mirtazapine (USAN:USP:INN:BAN)
    • MIRTAZAPINE (USP MONOGRAPH)
    • 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c](2)benzazepine
    • HMS3374J01
    • Mirtazapine [USAN:USP:INN:BAN]
    • 2-methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
    • CHEMBL654
    • (1)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
    • Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (.+/-.)-
    • UNII-A051Q2099Q
    • HY-B0352
    • Mirtazapina (INN-Spanish)
    • BRD-A64977602-001-01-9
    • D00563
    • BCP22244
    • SR-01000597530
    • ME-2040
    • SCHEMBL35408
    • MDL: MFCD00865427
    • Inchi: 1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
    • InChI Key: RONZAEMNMFQXRA-UHFFFAOYSA-N
    • SMILES: N1C2N3C(C4C(CC=2C=CC=1)=CC=CC=4)CN(C)CC3

Computed Properties

  • Exact Mass: 265.15800
  • Monoisotopic Mass: 265.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 19.4

Experimental Properties

  • Color/Form: White solid
  • Melting Point: 119.0 to 123.0 deg-C
  • Boiling Point: 432.4±45.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Solubility: DMSO: ~8 mg/mL, soluble
  • PSA: 19.37000
  • LogP: 2.48180
  • Color/Form: 1.0 mg/mL in methanol
  • Solubility: Soluble in dimethyl sulfoxide

Mirtazapine Security Information

Mirtazapine Customs Data

  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Mirtazapine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  cooled; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
2.1 Solvents: Acetonitrile ;  6 h, reflux; cooled
2.2 Reagents: Sulfuric acid Solvents: Water ;  35 °C; 6 h, 35 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 2, cooled; pH 8.5
2.4 Reagents: Water Solvents: Ethanol ;  reflux; 0.5 h, reflux
Reference
Synthesis of antidepressant mirtazapine
Chen, Sheng; et al, Zhongguo Xinyao Zazhi, 2007, 16(2), 137-139

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, reflux; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  35 °C; 6 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 2, cooled; pH 8.5
1.4 Reagents: Water Solvents: Ethanol ;  reflux; 0.5 h, reflux
Reference
Synthesis of antidepressant mirtazapine
Chen, Sheng; et al, Zhongguo Xinyao Zazhi, 2007, 16(2), 137-139

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Reagents: Methanol ;  reflux; 4 h, reflux; reflux → rt
2.1 Solvents: Acetonitrile ;  6 h, reflux; cooled
2.2 Reagents: Sulfuric acid Solvents: Water ;  35 °C; 6 h, 35 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 2, cooled; pH 8.5
2.4 Reagents: Water Solvents: Ethanol ;  reflux; 0.5 h, reflux
Reference
Synthesis of antidepressant mirtazapine
Chen, Sheng; et al, Zhongguo Xinyao Zazhi, 2007, 16(2), 137-139

Mirtazapine Raw materials

Mirtazapine Preparation Products

Mirtazapine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85650-52-8)Mirtazapine
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:85650-52-8)Mirtazapine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):350.0
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Additional information on Mirtazapine

Comprehensive Overview of Mirtazapine (CAS No. 85650-52-8): Mechanism, Applications, and Modern Therapeutic Insights

Mirtazapine, identified by its CAS number 85650-52-8, is a widely prescribed tetracyclic antidepressant with a unique pharmacological profile. Marketed under brand names such as Remeron, this compound has gained attention for its dual action on noradrenergic and serotonergic systems. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), Mirtazapine acts as an antagonist at α2-adrenergic autoreceptors and heteroreceptors, enhancing norepinephrine and serotonin release. Its H1 receptor antagonism also contributes to sedative effects, making it valuable for patients with comorbid insomnia.

In recent years, Mirtazapine has been explored for off-label uses, including appetite stimulation in cachexia and nausea relief in chemotherapy patients—topics frequently searched in medical forums and AI-driven health platforms. Clinicians often query its weight gain side effects, a concern for patients with metabolic disorders. Studies suggest this effect stems from histaminergic and 5-HT2C receptor modulation, sparking debates on risk-benefit ratios in diabetes management. The drug’s low anticholinergic burden further positions it as a safer option for geriatric populations, aligning with Google Trends data on "elderly depression treatment."

From a chemical perspective, Mirtazapine (85650-52-8) features a piperazinoazepine scaffold, distinguishing it from tricyclic antidepressants. Its lipophilic nature ensures rapid absorption, with peak plasma concentrations achieved within 2 hours post-administration. Pharmacokinetic interactions are minimal due to weak CYP450 enzyme inhibition, though co-administration with CYP3A4 inducers (e.g., carbamazepine) may reduce efficacy—a detail often overlooked in patient education materials.

Emerging research highlights Mirtazapine’s potential in treatment-resistant depression (TRD), a hot topic in neuroscience circles. Meta-analyses note its adjunctive role with atypical antipsychotics, addressing search engine queries like "augmentation therapy for depression." Meanwhile, its anti-inflammatory properties, mediated via cytokine modulation, are under investigation for neuropathic pain—a crossover appealing to chronic pain sufferers researching alternative therapies.

Patient-centric discussions often revolve around Mirtazapine’s dosing strategies. Lower doses (15 mg) paradoxically induce more sedation due to stronger H1 receptor blockade, while higher doses (30–45 mg) prioritize noradrenergic effects. This dose-dependent pharmacology is a frequent subject of Reddit threads and telehealth consultations, underscoring the need for personalized medicine approaches.

In summary, Mirtazapine (CAS 85650-52-8) remains a versatile agent in psychopharmacology, bridging gaps between mood regulation, somatic symptom relief, and neurological research. Its evolving applications reflect both clinical ingenuity and patient-driven demand, cementing its relevance in modern mental health discourse.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85650-52-8)Mirtazapine
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Amadis Chemical Company Limited
(CAS:85650-52-8)Mirtazapine
A914630
Purity:99%
Quantity:1g
Price ($):350.0
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